molecular formula C18H16ClN3O4 B3018884 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1448075-38-4

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B3018884
CAS RN: 1448075-38-4
M. Wt: 373.79
InChI Key: ATPYPNYQIAQTBL-UHFFFAOYSA-N
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Description

The compound of interest, "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone," is a complex molecule that appears to be related to the family of compounds described in the provided papers. Although the exact molecule is not directly studied in the papers, the structural motifs such as the piperidinyl and chlorophenyl groups are present in the compounds that have been analyzed. These papers discuss an adduct that includes 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents attached to a (4-chlorophenyl)methanone component .

Synthesis Analysis

The synthesis of the compound is not directly detailed in the provided papers. However, the papers do discuss an adduct that involves piperidine rings and a chlorophenyl methanone component. The synthesis of such compounds typically involves the formation of the piperidine ring followed by the introduction of the chlorophenyl group through various organic synthesis techniques such as nucleophilic substitution or coupling reactions. The presence of a hydroxypiperidine group suggests a possible hydroxylation step in the synthesis .

Molecular Structure Analysis

The molecular structure of the compound "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone" is not directly analyzed in the papers. However, the papers do provide insights into the structural aspects of similar compounds. For instance, the dihedral angles between the benzene ring and the piperidine rings in the studied adduct are reported to be 51.6 and 89.5 degrees, indicating a significant degree of three-dimensional structure that could affect the molecule's reactivity and interactions . The presence of a hydroxypiperidine group in a bisectional orientation with the phenyl ring is also noted, which could imply similar steric considerations for the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound is not discussed in the provided papers. However, the presence of functional groups such as the hydroxypiperidine and chlorophenyl groups in the studied adducts suggests that the compound may undergo reactions typical of these groups. This could include nucleophilic substitution at the chloropyridinyl moiety or electrophilic aromatic substitution at the furanyl ring. The keto group in the methanone component could also be reactive towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the papers. However, the papers do mention the formation of intermolecular hydrogen bonds in the crystal structure of the adduct, which could suggest that the compound of interest may also form hydrogen bonds due to the presence of similar functional groups. These hydrogen bonds could influence the compound's solubility, melting point, and other physical properties. The orientation of the groups within the crystal could also impact the compound's optical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, including compounds structurally similar to the chemical . These derivatives were evaluated for their anti-inflammatory and antibacterial activities. The microwave irradiation method used in synthesis proved to be more efficient, yielding higher product amounts in shorter times and in an environmentally friendly manner. The study found that some compounds displayed potent antibacterial activity, and molecular docking results suggested potential as templates for anti-inflammatory drugs (Ravula et al., 2016).

Structural and Theoretical Studies

Karthik et al. (2021) synthesized a compound with a structure similar to our chemical of interest, characterized by various spectroscopic techniques. Their study included single crystal X-ray diffraction studies, revealing details about the molecular structure and stability. This research provided insights into the molecular and electronic structure of such compounds, which is essential for understanding their potential applications (Karthik et al., 2021).

Antimicrobial Activity Studies

Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are structurally related to the compound . The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, with some demonstrating significant antimicrobial properties. This research underscores the potential use of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Application in Photocatalysis

Richard and Boule (1995) conducted research on photocatalytic transformations using zinc oxide, involving compounds like furfuryl alcohol, which is structurally similar to the furan component of the chemical . This study highlighted the role of different reactive species in photocatalytic processes, which can be vital for applications in environmental remediation and green chemistry (Richard & Boule, 1995).

Mechanism of Action

properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-12-3-4-17(20-11-12)25-13-5-7-22(8-6-13)18(23)14-10-16(26-21-14)15-2-1-9-24-15/h1-4,9-11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPYPNYQIAQTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

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